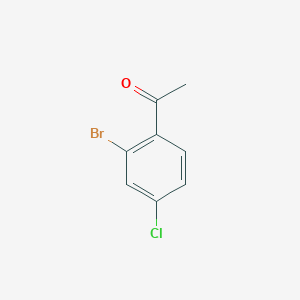

1-(2-Bromo-4-chlorophenyl)ethanone

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2-bromo-4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBATMJMOGHOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405736 | |

| Record name | 1-(2-bromo-4-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-40-1 | |

| Record name | 1-(2-bromo-4-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 825-40-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 1 2 Bromo 4 Chlorophenyl Ethanone

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 1-(2-bromo-4-chlorophenyl)ethanone is dominated by two electrophilic centers: the carbonyl carbon and the α-carbon bonded to the bromine. The electron-withdrawing nature of the carbonyl group makes the α-carbon particularly electron-deficient and thus highly susceptible to attack by nucleophiles. Consequently, the most common reaction pathway for this compound is nucleophilic substitution at the α-carbon, where the bromide ion acts as an effective leaving group.

Simultaneously, the carbonyl carbon is inherently electrophilic and can be attacked by strong nucleophiles. The interplay between these two reactive sites allows for a range of synthetic transformations, leading to the formation of various heterocyclic and acyclic compounds.

Nucleophilic substitution is a cornerstone of the reactivity of this compound. The reaction typically proceeds via an SN2 mechanism, involving the backside attack of a nucleophile on the α-carbon, leading to the displacement of the bromide ion.

The reaction of α-haloketones with imidazole and other azole derivatives is a well-established method for synthesizing N-substituted azole compounds. Computational studies have been performed to investigate the nucleophilic substitution reaction between imidazole and various 2-bromo-1-arylethanones, including analogs like 2-bromo-1-(4-chlorophenyl)ethanone. These studies, using Density Functional Theory (DFT), provide insight into the reaction's feasibility and mechanism by analyzing the molecules' Frontier Molecular Orbitals (FMOs).

The reaction occurs through the interaction of the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (imidazole) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the α-haloketone). A smaller energy gap between the HOMO and LUMO facilitates the reaction. Computational data for the reaction between imidazole and 2-bromo-1-(4-chlorophenyl)ethanone reveals the electronic parameters that govern this transformation.

Interactive Table: Calculated FMO Properties for Reactants Data calculated at the DFT B3LYP/6-311+G(2d,p) level of theory for 2-bromo-1-(4-chlorophenyl)ethanone and imidazole.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) (eV) |

| 2-bromo-1-(4-chlorophenyl)ethanone | -7.21 | -2.15 | 5.06 | 3.23 |

| Imidazole | -6.31 | 0.79 | 7.10 | 1.54 |

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. The higher value for the ketone compared to imidazole indicates its role as the electrophile in this reaction. The products of these reactions, such as 1-aryl-2-(1H-imidazol-1-yl)ethanones, are valuable precursors for more complex heterocyclic systems.

Primary and secondary amines readily react with this compound to yield α-amino ketones through nucleophilic substitution of the bromine atom. A particularly significant reaction in this category involves thioamides, leading to the formation of thiazole derivatives via the Hantzsch thiazole synthesis. synarchive.com This reaction is a robust and widely used method for constructing the thiazole ring system. organic-chemistry.org

The mechanism of the Hantzsch synthesis involves two key steps:

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the electrophilic α-carbon of this compound, displacing the bromide ion. youtube.com

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular condensation, where the nitrogen atom of the thioamide attacks the carbonyl carbon. Subsequent dehydration of the cyclic intermediate yields the stable, aromatic thiazole ring. youtube.com

This reaction can be used to synthesize a wide variety of substituted thiazoles by varying the substituents on both the α-haloketone and the thioamide. For instance, the reaction with thiourea produces 2-aminothiazoles. organic-chemistry.orgyoutube.com

Interactive Table: Hantzsch Thiazole Synthesis Products

| α-Haloketone | Thioamide | Product Class |

| This compound | Thiourea | 2-Amino-4-(2-bromo-4-chlorophenyl)thiazole |

| This compound | Phenylthiourea | 4-(2-bromo-4-chlorophenyl)-N-phenylthiazol-2-amine |

| This compound | Thioacetamide | 4-(2-bromo-4-chlorophenyl)-2-methylthiazole |

The two key functional groups in this compound, the α-bromine and the ketone, exhibit distinct but interconnected reactivity. The α-bromine's primary role is to function as a good leaving group in nucleophilic substitution reactions. Its reactivity is significantly enhanced by the adjacent carbonyl group, which stabilizes the transition state of the SN2 reaction through orbital overlap.

The ketone functional group is a primary site for nucleophilic addition. While direct attack at the carbonyl can occur, it is often followed by subsequent reactions. In the Hantzsch thiazole synthesis, for example, the ketone does not undergo a simple addition but participates in the crucial intramolecular cyclization step that forms the heterocyclic ring. nih.gov Under acidic conditions, the carbonyl oxygen can be protonated, which further activates the α-carbon towards substitution by forming a more reactive enol intermediate.

Nucleophilic Substitution Reactions with Various Nucleophiles

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are dictated by its structure and the nature of the reacting nucleophile. As indicated by computational studies on analogous systems, reactions with strong nucleophiles like imidazole are generally thermodynamically favorable (exothermic) and proceed with relatively low activation energy barriers. researchgate.net

The reaction rate is highly dependent on the energy difference (gap) between the HOMO of the nucleophile and the LUMO of the α-haloketone. A smaller gap allows for more efficient orbital interaction, leading to a faster reaction. The data presented in the table in section 3.1.1.1 illustrates this principle; the relative energies of the frontier orbitals can be used to predict relative reaction rates between a series of nucleophiles or electrophiles. For instance, the electrophilicity index suggests that 2-bromo-1-(4-chlorophenyl)ethanone is a highly reactive electrophile, predicting rapid reactions with suitable nucleophiles.

Stereochemical Aspects of Reactions

Stereochemistry is an important consideration in the reactions of this compound, particularly as the α-carbon is prochiral.

Stereospecificity in SN2 Reactions: Nucleophilic substitution reactions at the α-carbon typically proceed via a stereospecific SN2 mechanism. youtube.com This means that if the substrate were chiral, the reaction would proceed with an inversion of configuration at the α-carbon. Although the starting material itself is not chiral, this inherent stereospecificity is crucial when chiral nucleophiles or auxiliaries are used, which can lead to the formation of diastereomeric products. A reaction is considered stereospecific when stereoisomeric starting materials yield products that are stereoisomers of each other. masterorganicchemistry.com

Stereoselectivity and Enol Intermediates: Some reactions can proceed through the formation of a planar enol or enolate intermediate, especially under acidic or basic conditions. The formation of this planar intermediate results in the loss of any pre-existing stereochemical information at the α-carbon. If a new stereocenter is created in a subsequent step, a racemic or diastereomeric mixture of products is often formed. A reaction that produces a predominance of one stereoisomer over others is known as a stereoselective reaction. slideshare.net The degree of stereoselectivity depends on factors like steric hindrance and the specific reaction pathway. slideshare.net

Applications of 1 2 Bromo 4 Chlorophenyl Ethanone in Organic Synthesis

Building Block for Heterocyclic Compounds

The presence of both an electrophilic carbonyl carbon and a carbon atom bearing a good leaving group (bromide) makes 1-(2-Bromo-4-chlorophenyl)ethanone an ideal precursor for cyclization reactions to form various heterocyclic rings.

While direct synthesis examples starting specifically from this compound are not extensively detailed, its structure as an ortho-haloaryl ketone positions it as a suitable precursor for quinoline synthesis based on established methodologies. One common strategy involves the copper-catalyzed heterocyclization of 1-(2-halophenyl)-2-en-3-amin-1-ones. These intermediates can be readily prepared from α,β-ynones and primary amines. organic-chemistry.org A compound like this compound could be elaborated into an appropriate acetylenic ketone, which then undergoes tandem reactions with amines to yield functionalized quinolones. organic-chemistry.org The Friedländer synthesis is another classical method for quinoline formation, and modifications of this approach can utilize ortho-haloaryl ketones as substrates. nih.gov Furthermore, palladium-catalyzed tandem amination approaches have been developed to afford functionalized 4-quinolones from o-haloaryl acetylenic ketones and primary amines in very good yields. organic-chemistry.orgresearchgate.net

| Quinoline Synthesis Approach | General Reactants | Key Features |

| Copper-Catalyzed Heterocyclization | 1-(2-halophenyl)-2-en-3-amin-1-ones | Tolerates various functional groups like ester, keto, and cyano. organic-chemistry.org |

| Palladium-Catalyzed Tandem Amination | o-haloaryl acetylenic ketones, primary amines | Efficient method yielding functionalized 4-quinolones. organic-chemistry.org |

| Modified Friedländer Synthesis | ortho-haloaryl ketones | A classical and adaptable method for quinoline ring formation. nih.gov |

Imidazo[2,1-b]thiazoles are a significant class of fused heterocyclic compounds with a wide range of biological activities. nih.govmdpi.com The synthesis of this scaffold frequently employs the reaction of a 2-aminothiazole derivative with an α-haloketone. In this context, this compound serves as the α-haloketone component. The reaction proceeds via an initial N-alkylation of the 2-aminothiazole by the α-bromoketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. researchgate.netresearchgate.net Various synthetic conditions have been developed, including microwave-assisted green synthesis methods that utilize catalysts and environmentally benign reaction media like polyethylene glycol (PEG-400). researchgate.net This reaction is a key step in creating libraries of imidazo[2,1-b]thiazole derivatives for biological evaluation. nih.govnih.gov

The α-bromoketone functionality is central to the synthesis of several five-membered heterocycles.

Thiazoles: The Hantzsch thiazole synthesis is a fundamental method for constructing the thiazole ring. asianpubs.orgresearchgate.net This reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide or thiourea. asianpubs.orgnih.gov The mechanism involves the formation of an intermediate by nucleophilic attack of the sulfur atom on the α-carbon, followed by cyclization and dehydration to yield the substituted thiazole. This method is robust and allows for the synthesis of a wide array of thiazole derivatives by varying the thioamide component. researchgate.netnih.gov

1,2,4-Triazoles: this compound can also be utilized in the synthesis of 1,2,4-triazole (B32235) derivatives. One synthetic route involves the reaction of the α-bromoketone with a Schiff base derived from 4-amino-1,2,4-triazole. researchgate.net The reaction sequence leads to the formation of more complex triazole-containing structures. Compounds containing the 1,2,4-triazole scaffold are of significant interest due to their broad biological activities. researchgate.netnih.gov A variety of synthetic methods exist for creating 1,2,4-triazoles, often involving cyclization reactions where an α-haloketone can serve as a key electrophilic component. organic-chemistry.orgisres.orgfrontiersin.orgorganic-chemistry.org

| Heterocycle | General Synthetic Method | Role of this compound |

| Thiazole | Hantzsch Synthesis | α-haloketone reactant |

| Imidazo[2,1-b]thiazole | Condensation/Cyclization | α-haloketone reactant |

| 1,2,4-Triazole | Reaction with Triazole Derivatives | Electrophilic building block |

Precursor in the Synthesis of Complex Organic Molecules

Beyond its role in forming heterocyclic rings, this compound is a precursor for introducing specific functionalities and for constructing acyclic or more complex molecular frameworks.

The α-bromo ketone structure of this compound allows for dehydrohalogenation to produce α,β-unsaturated ketones. libretexts.orgopenstax.org This elimination reaction, typically carried out by heating with a base such as pyridine, proceeds via an E2 mechanism. libretexts.orgyoutube.com The resulting product would be 1-(2-bromo-4-chlorophenyl)eth-2-en-1-one. This α,β-unsaturated ketone is a valuable synthetic intermediate itself, capable of undergoing various conjugate addition reactions. While the direct product is an unsaturated ketone, this intermediate could be further elaborated through oxidation or other transformations to yield unsaturated carboxylic acids. The dehydrohalogenation of haloalkanes is a standard method for creating carbon-carbon double bonds. libretexts.org

The compound this compound is an effective reagent for introducing the 2-bromo-4-chlorophenylacetyl group into a molecule. The α-bromine is highly susceptible to nucleophilic substitution (SN2) reactions, allowing for the attachment of various nucleophiles such as amines, thiols, and carbanions. libretexts.org The ketone carbonyl group can undergo a wide range of reactions, including reduction to an alcohol, reductive amination, and addition of organometallic reagents. The halogen atoms on the aromatic ring (bromine at C2 and chlorine at C4) are generally unreactive towards nucleophilic aromatic substitution but are prime candidates for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling further functionalization of the aromatic core. researchgate.net This trifecta of reactive sites—the α-bromo position, the ketone, and the aryl halides—makes it a powerful precursor for building complex molecules with precisely placed functional groups. libretexts.orgmasterorganicchemistry.com

Role as a Reagent in Catalytic Transformations

This compound serves as a versatile building block in various catalytic transformations, primarily leveraging the reactivity of its carbon-bromine bond. This functionality allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions, which are fundamental in the synthesis of more complex molecular architectures. Palladium and copper-based catalytic systems are prominently utilized to activate the aryl bromide moiety of the molecule, enabling its participation in a range of coupling reactions.

Notably, the presence of the chloro and acetyl groups on the phenyl ring can influence the electronic properties and reactivity of the molecule in these transformations. The acetyl group, being an electron-withdrawing group, can affect the oxidative addition step in palladium-catalyzed cycles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, and this compound is a suitable substrate for several of these transformations.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the reactivity of similar bromo-chloro-substituted aromatic compounds suggests its feasibility. For instance, the palladium-catalyzed Suzuki cross-coupling of 2-bromo-4-chlorophenyl-2-bromobutanoate with various phenylboronic acids has been successfully demonstrated. This indicates that the 2-bromo-4-chlorophenyl core is amenable to such coupling reactions. In a typical Suzuki-Miyaura reaction, the aryl bromide is reacted with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. This reaction is instrumental in the synthesis of arylalkynes. The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide intermediate, and finally, reductive elimination to afford the coupled product. The reactivity of aryl bromides in Sonogashira couplings is well-established, making this compound a probable substrate for synthesizing 2-alkynyl-4-chlorophenyl ethanone derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a pivotal method for the formation of carbon-nitrogen bonds, specifically for the synthesis of arylamines from aryl halides. The reaction involves the coupling of an aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. This transformation would allow for the introduction of various amino groups at the 2-position of the 1-(4-chlorophenyl)ethanone scaffold, leading to a diverse range of N-aryl compounds.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a valuable tool for the vinylation of aryl compounds. The mechanism includes the oxidative addition of the aryl bromide to palladium(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. This compound could potentially undergo Heck coupling with various alkenes to introduce vinyl groups at the 2-position.

The following table summarizes the potential palladium-catalyzed transformations involving this compound based on established catalytic methodologies.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 1-(2-Aryl-4-chlorophenyl)ethanone |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1-(2-Alkynyl-4-chlorophenyl)ethanone |

| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 1-(2-(R¹R²N)-4-chlorophenyl)ethanone |

| Heck Reaction | Alkene (CH₂=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 1-(2-Vinyl-4-chlorophenyl)ethanone |

This table represents potential applications based on the known reactivity of aryl bromides in these catalytic reactions. Specific reaction conditions and outcomes for this compound would require experimental validation.

Copper-Catalyzed Reactions

Copper-catalyzed reactions also offer a viable pathway for the functionalization of this compound, particularly in the synthesis of heterocyclic compounds. Copper catalysts can facilitate the formation of carbon-nitrogen and carbon-oxygen bonds. For instance, copper-catalyzed intramolecular cyclization reactions of appropriately substituted derivatives of this compound could lead to the formation of various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.

Advanced Spectroscopic and Computational Characterization for Elucidating Structure and Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For 1-(2-Bromo-4-chlorophenyl)ethanone, two distinct regions are expected: the aromatic region and the aliphatic region.

Aliphatic Region: A singlet corresponding to the three protons of the acetyl (-COCH₃) group is expected. Its chemical shift would likely appear in the range of δ 2.5-2.7 ppm. The ortho-bromo substituent's electronic and steric effects might cause a slight downfield shift compared to unsubstituted acetophenone.

Aromatic Region: The 1,2,4-trisubstituted benzene ring will give rise to a more complex splitting pattern than a simple para-substituted isomer. Three aromatic protons are present, and their signals are expected between δ 7.3 and 8.0 ppm.

The proton at position 6 (adjacent to the acetyl group) would likely be a doublet.

The proton at position 5 (between the chlorine and a hydrogen) would be a doublet of doublets.

The proton at position 3 (between the bromine and chlorine) would likely appear as a doublet.

For comparison, the documented ¹H NMR spectrum for the isomer 2-bromo-1-(4-chlorophenyl)ethanone shows a much simpler pattern: a singlet for the two methylene protons (-CH₂Br) at approximately δ 4.42 ppm and two doublets in the aromatic region (δ 7.94 ppm and δ 7.48 ppm), characteristic of a 1,4-disubstituted ring. rsc.org

Table 1: Comparison of Expected ¹H NMR Data for this compound and Experimental Data for an Isomer

| Compound | Region | Expected/Experimental Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| This compound | Acetyl H | ~2.6 | Singlet (s) |

| Aromatic H | ~7.3 - 8.0 | Doublet (d), Doublet of Doublets (dd) | |

| 2-bromo-1-(4-chlorophenyl)ethanone rsc.org | Methylene H | 4.42 | Singlet (s) |

| Aromatic H | 7.94 | Doublet (d, J = 8.8 Hz) |

Data for 2-bromo-1-(4-chlorophenyl)ethanone recorded in CDCl₃ at 400 MHz.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, eight distinct signals are anticipated.

Carbonyl Carbon: The ketone carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 190-200 ppm.

Aliphatic Carbon: The methyl carbon of the acetyl group should appear significantly upfield, typically around δ 25-30 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the electronegative bromine and chlorine atoms (C-2 and C-4) would be significantly influenced, as would the carbon attached to the acetyl group (C-1). The remaining C-H carbons (C-3, C-5, C-6) would resonate at chemical shifts typical for substituted benzene rings.

As a point of reference, the ¹³C NMR spectrum of 2-bromo-1-(4-chlorophenyl)ethanone shows six signals: δ 190.2 (C=O), δ 140.5, δ 132.2, δ 130.3, δ 129.2 (aromatic carbons), and δ 30.4 (-CH₂Br). rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₈H₆BrClO), the mass spectrum would exhibit a characteristic molecular ion peak (M⁺).

The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) would result in a distinctive isotopic cluster for the molecular ion. The expected peaks would be at m/z 232 (M⁺), 234 (M+2)⁺, and 236 (M+4)⁺.

Common fragmentation pathways for acetophenones involve the cleavage of the bond between the carbonyl group and the aromatic ring. Key expected fragments for this compound would include:

A peak corresponding to the loss of the methyl group ([M-15]⁺) to form the [C₇H₃BrClO]⁺ ion.

A prominent peak corresponding to the 2-bromo-4-chlorobenzoyl cation ([C₇H₃BrClO]⁺) resulting from the cleavage of the C-C bond alpha to the ring.

Further fragmentation could involve the loss of CO, Br, or Cl from these primary fragments.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, the key vibrational modes would be:

C=O Stretch: A strong, sharp absorption band in the IR spectrum is expected between 1680-1710 cm⁻¹, characteristic of an aryl ketone.

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

Aromatic C=C Stretch: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: A strong band is expected in the region of 700-800 cm⁻¹.

C-Br Stretch: A band is expected in the lower frequency region, typically 500-650 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations in the 800-900 cm⁻¹ region would be indicative of the 1,2,4-trisubstitution pattern.

Spectra for related isomers like 2-bromo-1-(2-chlorophenyl)ethanone show a strong C=O stretch around 1732 cm⁻¹. rsc.org

Table 2: Expected/Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Aryl Ketone) | Stretching | 1680 - 1710 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-Cl | Stretching | 700 - 800 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, no published crystal structure for this compound is available. A crystallographic study would reveal the planarity of the phenyl and acetyl groups, the precise C-Br and C-Cl bond lengths, and how the molecules pack in the crystal lattice, which could be influenced by weak intermolecular interactions such as halogen bonding or C-H···O contacts.

Computational Chemistry and Quantum Mechanical Studies

In the absence of complete experimental data, computational methods like Density Functional Theory (DFT) serve as powerful predictive tools. mdpi.comnih.govresearchgate.net DFT calculations could be employed to model the structure and properties of this compound.

These studies can:

Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles.

Predict Spectroscopic Data: Simulate ¹H and ¹³C NMR chemical shifts, as well as IR and Raman vibrational frequencies, which can be compared with experimental data for validation. researchgate.net

Analyze Electronic Properties: Determine the distribution of electron density and map the molecular electrostatic potential (MEP). The MEP surface identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its chemical reactivity.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov

Computational studies on similar halogenated aromatic ketones have successfully predicted their geometries and spectroscopic properties, demonstrating the reliability of this approach for understanding molecules like this compound. mdpi.comnih.gov

Density Functional Theory (DFT) Calculations

No specific DFT studies on this compound were identified in the literature search. Such studies would typically involve computational modeling to determine the electronic structure and properties of the molecule.

Detailed findings from geometry optimization (predicting bond lengths, bond angles, and dihedral angles) and the corresponding predicted vibrational wavenumbers (IR and Raman spectra) for this compound are not available in the searched scientific literature.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, their energy gap, and their distribution across the this compound molecule has not been published. This analysis is crucial for understanding the compound's chemical reactivity.

MEP maps, which illustrate the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack for this compound, are not available in published research.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

No QSAR models specifically developed for or including this compound to predict its biological activity or physicochemical properties were found. QSAR studies require a dataset of related compounds with measured activities, which does not appear to be available for this specific compound.

Transition State Optimization and Reaction Pathway Analysis

There is no available research detailing the computational analysis of reaction pathways involving this compound. This type of study would investigate the mechanisms of reactions where this compound acts as a reactant, identifying the transition state structures and calculating activation energies.

Pharmaceutical and Agrochemical Relevance of 1 2 Bromo 4 Chlorophenyl Ethanone Derivatives

Intermediate in Pharmaceutical Synthesis

While specific research detailing the use of 1-(2-Bromo-4-chlorophenyl)ethanone for the applications below is limited, the general class of α-bromoacetophenones is crucial in forming various heterocyclic compounds that are cornerstones of many pharmaceutical agents.

Development of Anti-inflammatory Agents

Scientific literature does not currently provide direct examples of anti-inflammatory agents synthesized specifically from this compound. However, the synthesis of molecules with anti-inflammatory properties often involves precursors that are structurally similar. For instance, various heterocyclic compounds, such as thiazole derivatives, which can be synthesized from α-halo ketones, have been investigated for their anti-inflammatory effects. The general synthetic utility of compounds like this compound suggests its potential as a precursor for novel compounds that could be screened for anti-inflammatory activity.

Precursor for Anticancer Medications

There is a lack of specific studies demonstrating the use of this compound as a direct precursor for anticancer medications. Nevertheless, the 1,2,4-triazole (B32235) nucleus, a heterocyclic ring system, is a component of several anticancer drugs. The synthesis of certain triazole derivatives can originate from haloacetophenone precursors, highlighting a potential, though currently underexplored, pathway for developing new anticancer agents from this class of compounds.

Synthesis of Antifungal Agents, e.g., Fluconazole

The synthesis of the widely used antifungal agent Fluconazole requires a 2,4-difluorophenyl moiety and therefore does not use this compound as a precursor. Fluconazole's chemical structure is 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.

However, this compound and its isomers are valuable in synthesizing other "conazole" antifungal agents. The general synthetic route for many azole antifungals involves the reaction of a substituted α-bromoacetophenone with a heterocyclic amine like 1,2,4-triazole to form a key intermediate. This intermediate then undergoes further reactions to yield the final active pharmaceutical ingredient. It is through this pathway that derivatives of bromo-chloro-acetophenones contribute to the development of new antifungal therapies.

Exploration in Other Therapeutic Areas (e.g., Antimicrobial, Anticonvulsant)

The utility of α-bromoacetophenone derivatives is more clearly established in the synthesis of novel antimicrobial and anticonvulsant agents. Various studies have demonstrated that reacting compounds structurally similar to this compound with thiourea or thioamides leads to the formation of aminothiazole derivatives. These resulting heterocyclic structures have been the subject of extensive research for their biological activities.

Research Findings on Structurally Similar Derivatives:

| Therapeutic Area | Precursor Example | Resulting Compound Class | Biological Activity |

| Anticonvulsant | 2-Bromo-1-(4-chlorophenyl) ethanone | Thiazole derivatives | Showed significant anticonvulsant activity in animal models. |

| Antimicrobial | 2-Bromo-1-(4-chlorophenyl) ethanone | Thiazole and Selenazole derivatives | Demonstrated strong activity against various Candida species and Gram-positive bacteria. |

These findings underscore the potential of this compound as a starting material for new therapeutic agents in these areas, even though specific examples are not yet prevalent in the literature.

Applications in Agrochemical Development

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. While SAR studies focused specifically on derivatives of this compound are not widely published, extensive research exists for the broader classes of molecules derived from it, such as thiazoles and triazoles.

For these classes of compounds, SAR studies have revealed key insights:

Substitution on the Phenyl Ring: The nature and position of substituents (like the bromo and chloro groups) on the phenyl ring significantly influence the biological activity. These groups can affect the molecule's lipophilicity, electronic properties, and ability to bind to target enzymes or receptors.

Heterocyclic Core: The type of heterocyclic ring system (e.g., thiazole, triazole) is a primary determinant of the mode of action and spectrum of activity.

Side Chains: Modifications to other parts of the molecule can fine-tune its potency, selectivity, and pharmacokinetic properties.

These general principles from SAR studies on related compounds would be directly applicable in guiding the design and synthesis of novel, biologically active molecules derived from this compound.

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies

The development of efficient and environmentally friendly methods for synthesizing 1-(2-bromo-4-chlorophenyl)ethanone and its derivatives is a key area of ongoing research. Traditional methods are being refined, and new catalytic systems are being explored to improve yields, reduce reaction times, and minimize waste.

Furthermore, researchers are investigating the use of novel catalysts to facilitate the synthesis of derivatives of this compound. For example, palladium-catalyzed Suzuki cross-coupling reactions have been successfully employed to synthesize a variety of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives with moderate to good yields. mdpi.com This highlights the potential for using advanced catalytic systems to create a diverse range of compounds from this starting material. The use of N-Bromosuccinimide under ultrasonic irradiation is another eco-friendly approach for the selective mono-bromination of acetophenones. asianpubs.org

Advanced Applications in Materials Science

The unique electronic and photophysical properties of molecules derived from this compound are paving the way for their application in materials science. The presence of bromine and chlorine atoms, along with the ketone functional group, allows for the tuning of these properties, making them suitable for various advanced materials.

One promising application is in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The synthesis of chalcone (B49325) derivatives, which possess an α,β-unsaturated keto group, from precursors like this compound is of particular interest. mdpi.com These chalcones can exhibit interesting photophysical properties, including intramolecular charge transfer, which is a desirable characteristic for materials used in optoelectronic devices. mdpi.com

Furthermore, the ability to create complex molecular architectures through reactions like the Suzuki-Miyaura coupling opens up possibilities for designing materials with specific non-linear optical (NLO) properties. mdpi.com NLO materials are crucial for applications in telecommunications, optical computing, and data storage. Theoretical studies, such as Density Functional Theory (DFT), are being used to predict and understand the electronic and NLO properties of these newly synthesized compounds. mdpi.com The crystal structure of derivatives can be stabilized by aromatic pi-pi interactions, another important factor for material design. elsevierpure.com

Further Elucidation of Mechanistic Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new reactions. Researchers are employing a combination of experimental and computational methods to unravel the intricate details of these chemical transformations.

For instance, in palladium-catalyzed cross-coupling reactions, understanding the regioselectivity of the reaction is paramount. Studies have shown that in molecules with multiple halogen atoms, the reaction can be directed to a specific site based on the relative reactivity of the carbon-halide bonds. mdpi.com The oxidative addition of the palladium catalyst to the more electron-deficient carbon-halide bond is a key factor influencing this selectivity. mdpi.com

The study of reaction kinetics and the identification of reaction intermediates are also critical areas of investigation. Techniques like in-situ monitoring can provide valuable insights into the progress of a reaction and help in identifying transient species. Computational modeling, including DFT calculations, can complement experimental data by providing information on transition state energies and reaction energy profiles, thereby offering a more complete picture of the mechanistic pathways. mdpi.com

Exploration of Biological Activities and Drug Discovery

The structural motif of this compound is present in a variety of compounds that have shown promising biological activities. This has spurred significant interest in exploring its potential as a scaffold for the development of new therapeutic agents.

A major focus of this research is in the area of antimicrobial agents. For example, Mannich bases derived from similar acetophenones have demonstrated significant antifungal and antibacterial properties. researchgate.net The synthesis of novel Mannich bases and conazole derivatives containing the 1,2,4-triazole (B32235) scaffold has been a particularly fruitful area of research, with many of these compounds exhibiting potent biological activity. researchgate.net The incorporation of fluoroquinolone moieties into these structures has been shown to enhance their antimicrobial efficacy. researchgate.net

Beyond antimicrobial activity, derivatives of this compound are being investigated for their potential as anticancer agents. For instance, novel 4-substituted phenylsulfonyl piperazines with a tetrazole moiety have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. researchgate.net Similarly, the reaction of cyanoacetylhydrazine with ω-bromoacetophenone derivatives has led to the synthesis of heterocyclic compounds with reported antitumor activity. mdpi.com The versatility of this starting material allows for the creation of diverse chemical libraries, which are essential for high-throughput screening and the discovery of new drug candidates. researchgate.net

Interactive Data Table: Research Findings on this compound and its Derivatives

| Research Area | Key Finding | Methodology/Technique | Potential Application | Citation |

| Novel Synthetic Methodologies | Microwave-assisted synthesis can accelerate the formation of derivatives. | Microwave Irradiation | Faster and more efficient chemical synthesis | researchgate.net |

| Novel Synthetic Methodologies | One-pot synthesis of α-bromoketones is achievable. | Use of Ammonium Bromide and Oxone® | Simplified and efficient synthesis | rsc.org |

| Novel Synthetic Methodologies | Palladium-catalyzed Suzuki coupling allows for the creation of diverse derivatives. | Suzuki Cross-Coupling Reaction | Synthesis of novel compounds | mdpi.com |

| Advanced Materials Science | Chalcone derivatives exhibit interesting photophysical properties. | Synthesis of α,β-unsaturated ketones | Organic Light-Emitting Diodes (OLEDs) | mdpi.com |

| Advanced Materials Science | Derivatives can possess non-linear optical (NLO) properties. | Suzuki-Miyaura Coupling, DFT Calculations | Telecommunications, Optical Computing | mdpi.com |

| Mechanistic Pathways | Regioselectivity in Pd-catalyzed reactions is influenced by electronic factors. | Oxidative Addition to C-X bond | Controlled synthesis of specific isomers | mdpi.com |

| Biological Activities | Mannich base derivatives show significant antifungal and antibacterial activity. | Synthesis of Mannich bases and conazoles | Antimicrobial drug development | researchgate.net |

| Biological Activities | Piperazine and tetrazole derivatives exhibit antiproliferative activity. | Synthesis of novel heterocyclic compounds | Anticancer drug discovery | researchgate.net |

| Biological Activities | Heterocyclic derivatives from reactions with cyanoacetylhydrazine show antitumor potential. | Synthesis of novel heterocyclic compounds | Anticancer drug discovery | mdpi.com |

常见问题

Q. What are the recommended synthetic routes for 1-(2-bromo-4-chlorophenyl)ethanone, and how can reaction conditions be optimized?

A common method involves halogenation of precursor acetophenones. For example, bromination of 1-(4-chlorophenyl)ethanone using bromine or brominating agents like PBr₃ in the presence of a catalyst (e.g., AlCl₃) under reflux conditions . Optimization includes controlling stoichiometry, reaction time (e.g., 4 hours for complete conversion), and purification via solvent extraction (e.g., dichloromethane) followed by neutralization with potassium carbonate . Alternative routes may involve Friedel-Crafts acylation of 2-bromo-4-chlorobenzene derivatives using acetyl chloride and Lewis acids.

Q. How can spectroscopic techniques (e.g., IR, NMR, MS) be employed to confirm the structure of this compound?

- IR Spectroscopy : Key peaks include the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and C-Br/C-Cl stretches at 550–650 cm⁻¹. Solvent selection (e.g., CCl₄ or CS₂) minimizes spectral interference .

- NMR : The ¹H NMR spectrum typically shows a singlet for the acetyl group (δ ~2.6 ppm) and aromatic protons split due to substituent effects (e.g., δ ~7.3–8.0 ppm for bromo and chloro groups). ¹³C NMR confirms the ketone carbon at δ ~200 ppm .

- Mass Spectrometry : The molecular ion peak (M⁺) at m/z 232/234 (Br/Cl isotopic pattern) and fragmentation peaks (e.g., loss of Br or Cl groups) validate the structure .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Recrystallization using solvents like ethanol or hexane is standard. Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) resolves impurities. Post-synthesis workup often involves quenching with aqueous potassium carbonate to remove acidic byproducts, followed by solvent extraction .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, the electron-withdrawing Cl and Br groups lower the LUMO energy, enhancing susceptibility to nucleophilic substitution at the carbonyl or aryl positions. Solvent effects (e.g., polarity) and transition-state modeling further refine reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data for halogenated acetophenones across studies?

Discrepancies in IR or NMR data may arise from solvent effects, impurities, or instrument calibration. For instance, CCl₄ solvent artifacts around 1550 cm⁻¹ require baseline correction . Cross-validating with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) resolves ambiguities. Reference databases like NIST Chemistry WebBook provide benchmark spectra for comparison .

Q. How does steric and electronic modulation of this compound influence its utility in synthesizing heterocycles?

The bromo and chloro substituents direct electrophilic substitution reactions, enabling regioselective synthesis of pyrazoles or imidazoles. For example, condensation with hydrazines forms pyrazole rings, where the electron-deficient aryl group accelerates cyclization. Steric hindrance from substituents may necessitate elevated temperatures or microwave-assisted synthesis to improve yields .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Crystallization difficulties often stem from low melting points or oily residues. Slow evaporation of a saturated solution in dichloromethane/hexane mixtures at 4°C promotes crystal growth. Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves molecular packing and confirms bond angles/lengths .

Methodological Considerations

Q. How to design kinetic studies for halogen exchange reactions in this compound?

- Experimental Setup : Monitor bromide release via ion chromatography or conductometric titration under varying temperatures (25–80°C) and solvents (polar aprotic vs. protic).

- Data Analysis : Use Arrhenius plots to determine activation energy and identify rate-limiting steps (e.g., nucleophilic displacement vs. radical mechanisms) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Use fume hoods for volatile intermediates (e.g., phosphoryl chloride in synthesis). PPE (gloves, goggles) is mandatory due to skin/eye corrosion risks (H314) .

- Waste Disposal : Halogenated byproducts require neutralization before disposal (e.g., with sodium bicarbonate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。